N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride
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Overview
Description
N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is characterized by its molecular formula C13H20ClFN2 and a molecular weight of 258.76 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride typically involves the reaction of cyclohexane-1,2-diamine with 3-fluorobenzyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound is believed to modulate certain biological pathways by binding to receptors or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride
- N1-(3-Bromobenzyl)cyclohexane-1,2-diamine hydrochloride
- N1-(3-Methylbenzyl)cyclohexane-1,2-diamine hydrochloride
Uniqueness
N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-N-[(3-fluorophenyl)methyl]cyclohexane-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.ClH/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15;/h3-5,8,12-13,16H,1-2,6-7,9,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBNFOUVLOXRAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NCC2=CC(=CC=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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